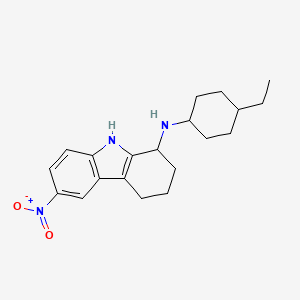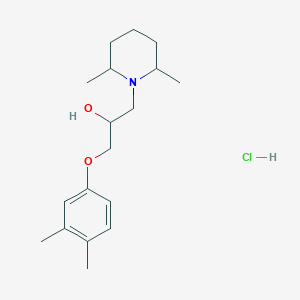
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as RO-3306, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1). CDK1 is a key regulator of the cell cycle and is essential for cell division. RO-3306 has been extensively studied for its potential applications in cancer therapy and as a tool for studying the cell cycle.
Mecanismo De Acción
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a selective inhibitor of CDK1. It binds to the ATP binding site of the kinase and prevents its activity. CDK1 is essential for the progression of the cell cycle, and inhibition of this kinase leads to cell cycle arrest in the G2 phase.
Biochemical and Physiological Effects
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to induce cell cycle arrest in various cell lines. It has also been shown to induce apoptosis in cancer cells. In preclinical models of cancer, N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to inhibit tumor growth and prolong survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a potent and selective inhibitor of CDK1. It has been extensively studied and has a well-characterized mechanism of action. The inhibitor can be used to synchronize cells in different phases of the cell cycle and can be used to study the regulation of the cell cycle.
One limitation of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is that it is not specific for CDK1 and can inhibit other CDKs at higher concentrations. Additionally, the inhibitor has poor solubility in water and requires the use of organic solvents for preparation.
List of
Direcciones Futuras
1. Development of more potent and selective CDK1 inhibitors
2. Investigation of the combination of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with other cancer therapies
3. Identification of biomarkers that predict response to CDK1 inhibitors
4. Investigation of the role of CDK1 in other diseases, such as neurodegenerative disorders
5. Development of new formulations of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with improved solubility and pharmacokinetic properties.
Métodos De Síntesis
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including a key intermediate that is produced through a Suzuki coupling reaction. The final product is obtained through a reduction reaction and subsequent purification steps.
Aplicaciones Científicas De Investigación
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a wide range of applications in scientific research. It has been used extensively as a tool for studying the cell cycle and its regulation. The inhibitor has been shown to induce cell cycle arrest in various cell lines and can be used to synchronize cells in different phases of the cell cycle.
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been investigated for its potential applications in cancer therapy. CDK1 is overexpressed in many types of cancer, and inhibition of this kinase has been shown to induce apoptosis and inhibit tumor growth. N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been tested in preclinical models of cancer and has shown promising results as a potential therapeutic agent.
Propiedades
IUPAC Name |
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-2-13-6-8-14(9-7-13)21-19-5-3-4-16-17-12-15(23(24)25)10-11-18(17)22-20(16)19/h10-14,19,21-22H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLHEYVKVRAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B4882545.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)

![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4882569.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)
![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)

